(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18570130
InChI: InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18570130

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1
Standard InChI Key GEHZXRQNVRDLEB-RYLOHDEPSA-N
Isomeric SMILES C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl
Canonical SMILES C1CC2CC(NC2C1)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

The compound has the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol. Its IUPAC name, (±)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, reflects the fused bicyclic framework comprising a pyrrolidine ring (five-membered, nitrogen-containing) and a cyclopentane ring. The hydrochloride salt enhances stability and aqueous solubility, critical for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting PointNot explicitly reported; analogs suggest >200°C
SolubilitySoluble in polar solvents (e.g., DMSO, water)
pKa (Carboxylic Acid)~2.5–3.5 (estimated)
Optical ActivityRacemic (±) mixture

Stereochemical Considerations

The (±)-notation indicates a racemic mixture of (2S,3aS,6aS) and (2R,3aR,6aR) enantiomers. Stereochemical confirmation relies on techniques like X-ray crystallography and NMR spectroscopy, with coupling constants (e.g., J=4.86.0HzJ = 4.8–6.0 \, \text{Hz}) distinguishing axial/equatorial proton configurations . Enantiopure forms are resolved via chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via enantioselective cyclization of pyrrolidine precursors. A common route involves:

  • Ring-closing metathesis (RCM): Grubbs catalysts (e.g., Ru-carbene complexes) facilitate cyclopentane ring formation .

  • Catalytic asymmetric hydrogenation: Chiral catalysts like Ru-BINAP ensure stereocontrol, achieving enantiomeric excess (ee) >95% .

  • Salt formation: Treatment with HCl yields the hydrochloride .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationGrubbs catalyst (5 mol%), CH₂Cl₂, 40°C75–85
HydrogenationRu-BINAP, H₂ (50 psi), EtOH90–95
Salt PrecipitationHCl (gaseous), EtOAc98

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency:

  • Continuous flow reactors enhance reaction homogeneity and reduce byproducts.

  • Automated purification systems (e.g., simulated moving bed chromatography) isolate enantiomers at scale .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three primary reactions:

  • Oxidation: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) converts the pyrrolidine nitrogen to an N-oxide.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the carboxylic acid to an alcohol.

  • Peptide coupling: Dicyclohexylcarbodiimide (DCC) mediates amide bond formation with amino acids, critical for ACE inhibitor synthesis .

Table 3: Reaction Outcomes and Conditions

Reaction TypeReagentsMajor Product
OxidationH2O2\text{H}_2\text{O}_2, acidic pHN-Oxide derivative
ReductionNaBH4\text{NaBH}_4, EtOHOctahydrocyclopenta[b]pyrrol-2-methanol
CouplingDCC, HOBt, DIEARamipril precursors

Pharmaceutical Relevance

As a key intermediate in ramipril synthesis, the compound’s stereochemistry directly impacts drug efficacy. Impurities like ramipril diketopiperazine (formed via cyclization) are monitored using LC-MS and NMR .

Biological Activity and Mechanisms

ACE Inhibition

The compound’s bicyclic scaffold mimics proline, enabling competitive inhibition of ACE. Molecular docking studies reveal hydrogen bonding with His353, Glu384, and Zn²⁺ at the enzyme’s active site .

Neuroprotective and Anticancer Effects

  • Neuroprotection: Reduces oxidative stress in neuronal cells by upregulating Nrf2 pathways .

  • Anticancer Activity: Derivatives show moderate cytotoxicity (IC₅₀ = 5–15 µM) in breast and colon cancer lines via caspase-3 activation.

Table 4: Biological Data for Select Derivatives

DerivativeTarget PathwayIC₅₀/EC₅₀
N-Acetylated analogACE inhibition0.8 nM
Hydroxamate derivativeMatrix metalloproteinase120 nM

Analytical and Stability Profiling

Stability Challenges

The compound is hygroscopic and prone to hydrolysis. Recommended storage: -20°C under argon with desiccants. Lyophilization extends shelf life to >12 months .

Comparison with Structural Analogs

Ramipril Intermediates

  • Ramipril diacid (CAS 87269-87-2): Lacks the ethyl ester, reducing ACE affinity .

  • Diketopiperazine impurity: Cyclized byproduct with no therapeutic activity .

Pyrrolidine Derivatives

  • Proline analogs: Simpler monocyclic structures with lower metabolic stability .

  • Bismurrayafoline derivatives: Exhibit stronger anticancer activity but higher toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator